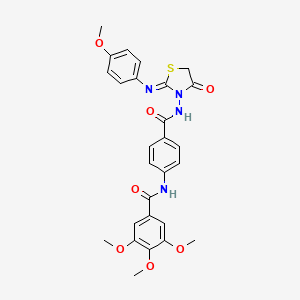![molecular formula C12H16N5.Cl<br>C12H16ClN5 B13782788 1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride CAS No. 89923-52-4](/img/structure/B13782788.png)
1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride is a synthetic organic compound with the molecular formula C13H18N5Cl It is known for its unique structural features, which include an imidazolium core substituted with a methylamino phenyl azo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized by reacting 1,3-dimethylimidazole with an appropriate alkylating agent under controlled conditions.
Introduction of the Azo Group: The azo group is introduced by diazotization of 4-(methylamino)aniline followed by coupling with the imidazolium core. This step requires careful control of temperature and pH to ensure the formation of the desired azo compound.
Formation of the Chloride Salt: The final step involves the conversion of the intermediate product into its chloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: The imidazolium core can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted imidazolium salts.
Applications De Recherche Scientifique
1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride involves its interaction with molecular targets such as enzymes and cellular components. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The imidazolium core can facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar imidazolium core but lacks the azo group.
2-{[4-(dimethylamino)phenyl]diazenyl}-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure with slight variations in the substituents.
Uniqueness
1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride is unique due to the presence of both the imidazolium core and the azo group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
89923-52-4 |
|---|---|
Formule moléculaire |
C12H16N5.Cl C12H16ClN5 |
Poids moléculaire |
265.74 g/mol |
Nom IUPAC |
4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;chloride |
InChI |
InChI=1S/C12H15N5.ClH/c1-13-10-4-6-11(7-5-10)14-15-12-16(2)8-9-17(12)3;/h4-9H,1-3H3;1H |
Clé InChI |
UKAOHXQFKKWTQC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)N=NC2=[N+](C=CN2C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)

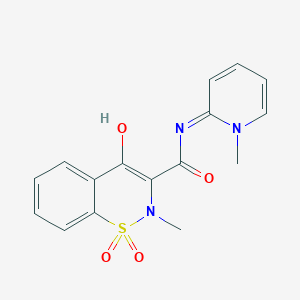

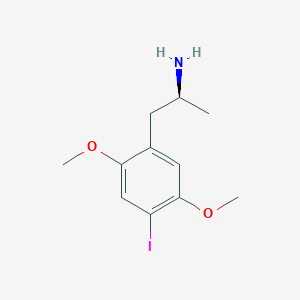

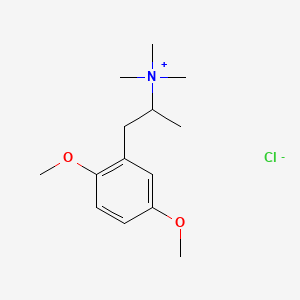
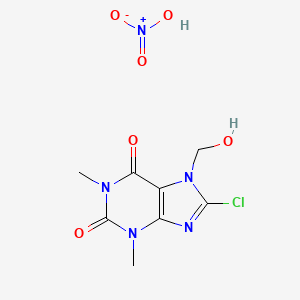
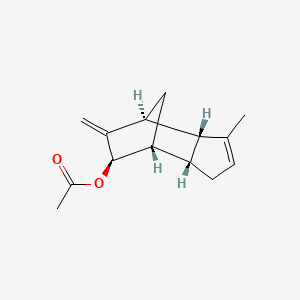

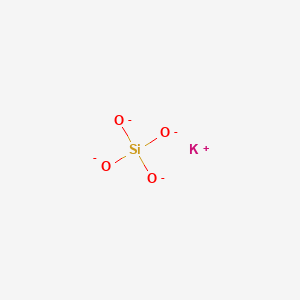
![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
